molecular formula C11H16ClN3O3 B11683966 1-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)propan-2-ol

1-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)propan-2-ol

Cat. No.: B11683966
M. Wt: 273.71 g/mol
InChI Key: RWYKAWYSJIOERS-UHFFFAOYSA-N
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Description

1-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)propan-2-ol is an organic compound with the molecular formula C11H16ClN3O3 This compound is characterized by the presence of a chloro-nitrophenyl group attached to an aminoethyl chain, which is further connected to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)propan-2-ol typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where 2-chloro-6-nitroaniline reacts with an appropriate ethyleneamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Typical reducing agents are hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in developing pharmaceuticals, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The chloro-nitrophenyl group may facilitate binding to specific sites, while the aminoethyl chain can interact with other functional groups in the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-nitroaniline: Shares the chloro-nitrophenyl group but lacks the aminoethyl and propanol moieties.

    2-Amino-6-chlorobenzyl alcohol: Contains a similar aromatic ring with a chloro substituent but differs in the position and type of functional groups.

Uniqueness

1-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted applications in various fields of research and industry.

Properties

Molecular Formula

C11H16ClN3O3

Molecular Weight

273.71 g/mol

IUPAC Name

1-[2-(2-chloro-6-nitroanilino)ethylamino]propan-2-ol

InChI

InChI=1S/C11H16ClN3O3/c1-8(16)7-13-5-6-14-11-9(12)3-2-4-10(11)15(17)18/h2-4,8,13-14,16H,5-7H2,1H3

InChI Key

RWYKAWYSJIOERS-UHFFFAOYSA-N

Canonical SMILES

CC(CNCCNC1=C(C=CC=C1Cl)[N+](=O)[O-])O

Origin of Product

United States

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